(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9)/t3-/m1/s1 |
InChI Key |
CAPORZWUTKSILW-GSVOUGTGSA-N |
Isomeric SMILES |
C1=NNC(=N1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=NNC(=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid
Synthetic Routes and Reaction Conditions
Several synthetic strategies have been developed for the preparation of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid, primarily involving cyclization and substitution reactions centered on the triazole ring and amino acid backbone.
N-Guanidinosuccinimide Route with Microwave Irradiation
One widely used method involves the synthesis of N-guanidinosuccinimide from succinic anhydride, which is then reacted with amines under microwave irradiation to form the triazole-containing amino acid derivatives. This approach benefits from microwave-assisted tandem reactions, enabling cyclocondensation and ring closure in a one-pot fashion, enhancing reaction efficiency and yield.
- Reaction conditions: Microwave irradiation at approximately 180 °C, reaction times ranging from 25 to 50 minutes, often in ethanol or polar aprotic solvents.
- Yields: Initial yields can be moderate (~27%), but optimization (e.g., base addition, solvent choice) improves yields up to ~58% for related propanamides.
- Key intermediates: N-guanidinosuccinimide and various amines, such as morpholine, are used to generate 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives, which can be further transformed into the target amino acid.
Alkylation of 1H-1,2,4-triazole with O-Tosyloxazoline Derivatives
Another effective synthetic strategy involves the nucleophilic substitution of O-tosyloxazoline derivatives by 1H-1,2,4-triazole under basic conditions, followed by ring-opening and oxidation steps:
- Step 1: Alkylation of 1H-1,2,4-triazole with O-tosyloxazoline derivative in the presence of potassium carbonate and catalytic tetrabutylammonium bromide in N,N-dimethylformamide at 120 °C for 12 hours.
- Step 2: Acidic ring-opening of the oxazoline ring to yield aminoalcohol intermediates.
- Step 3: Protection of amino groups with tert-butyloxycarbonyl (Boc) groups.
- Step 4: Oxidation of the β-aminoalcohol to the corresponding β-amino acid using potassium permanganate under basic conditions.
This method yields racemic β-(1,2,4-triazol-1-yl)alanine derivatives with high regioselectivity and overall yields around 68% for the multi-step sequence.
- Characterization: Products are confirmed by MS, 1H-NMR, 13C-NMR, and 15N-NMR spectroscopy, with clear assignments of triazole ring proton and carbon chemical shifts.
Industrial Production Methods
Industrial synthesis of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid focuses on scalability, yield optimization, and purity enhancement. Key features include:
- Use of microwave irradiation to accelerate reaction rates and improve selectivity.
- Employment of specific catalysts to favor desired stereochemistry and reduce side products.
- Optimization of solvent systems and reaction parameters (temperature, time, base strength) to maximize yield and minimize purification steps.
- Large-scale preparation often utilizes the N-guanidinosuccinimide pathway due to its operational simplicity and adaptability to continuous flow processes.
Data Tables Summarizing Key Synthetic Conditions and Yields
Analysis of Preparation Methods
Advantages and Limitations
| Preparation Method | Advantages | Limitations |
|---|---|---|
| N-Guanidinosuccinimide with Microwave Irradiation | Rapid reaction, one-pot synthesis, scalable | Moderate initial yields, requires optimization |
| Alkylation of O-tosyloxazoline Derivatives | High regioselectivity, well-characterized products | Multi-step process, racemic product, longer reaction time |
Reaction Mechanisms
- The N-guanidinosuccinimide route involves nucleophilic ring-opening followed by intramolecular cyclocondensation to form the 1,2,4-triazole ring.
- The alkylation method proceeds via nucleophilic substitution at the tosylate group, followed by ring-opening of the oxazoline and oxidation of the aminoalcohol to the amino acid.
Comprehensive Research Findings
- Microwave-assisted synthesis has been demonstrated to enhance reaction rates and yields significantly compared to conventional heating.
- The regioselective alkylation of 1H-1,2,4-triazole leads predominantly to the N1-substituted isomer, confirmed by detailed NMR studies.
- Oxidation steps using potassium permanganate under mild basic conditions effectively convert β-aminoalcohol intermediates to the corresponding β-amino acids with high yields and purity.
- Optimization of base type, solvent, and reaction time is critical for maximizing yields in the microwave-assisted synthesis route.
- The stereochemical control to obtain the (R)-enantiomer specifically is typically achieved through chiral starting materials or chiral catalysts, although detailed industrial methods for enantioselective synthesis are less frequently reported in the literature.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Positional Isomerism: 1-yl vs. 3-yl Triazole Substitution
The position of the triazole substituent significantly influences physicochemical and biological properties:
- (S)-2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 4819-36-7): This enantiomer, with a triazole at the 1-position, is a known intermediate in antidiabetic and histone deacetylase (HDAC) inhibitor research. Its (S)-configuration enhances compatibility with biological systems, mimicking natural L-amino acids .
- However, specific biological data for this isomer are less documented compared to its 1-yl counterparts .
Heterocycle Variants
- 3-Phenyl-2-(1H-1,2,3-triazol-1-yl)propanoic Acid: Replacing the 1,2,4-triazole with a 1,2,3-triazole introduces distinct hydrogen-bonding capabilities. Such derivatives are explored as HDAC inhibitors and in cancer diagnostics due to enhanced metabolic stability .
- (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid (CAS 1212823-47-6): The benzotriazole moiety increases aromaticity and lipophilicity, impacting membrane permeability. This compound is a high-value rare chemical (priced at $1,600/g) .
Substituent Modifications
- This compound is marketed as a pharmaceutical intermediate .
- Racemic β-(1,2,4-Triazol-1-yl)alanine Derivatives: Synthesized via tert-butoxycarbonyl (Boc)-protected routes, racemic mixtures like 2-(tert-butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid serve as precursors for chiral resolution studies .
Biological Activity
(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid, also known as α-amino-1H-1,2,4-triazole-1-propanoic acid, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- Empirical Formula : CHNO
- Molecular Weight : 156.14 g/mol
- CAS Number : 114419-45-3
The compound features a triazole ring, which is known for its diverse biological activities due to its ability to form non-covalent interactions with various biological macromolecules.
Mechanisms of Biological Activity
The biological activities of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid are primarily attributed to the triazole moiety. Compounds containing triazole structures have been reported to exhibit a wide range of biological effects:
- Antimicrobial Activity : Triazole derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds with triazole rings can inhibit the growth of various bacterial and fungal strains .
- Anticancer Properties : The triazole scaffold has been linked to anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For instance, some derivatives have shown efficacy against specific cancer cell lines .
- Neuroprotective Effects : Research indicates that certain triazole derivatives may act as positive allosteric modulators at NMDA receptors, suggesting potential applications in neurodegenerative diseases .
Synthesis Methods
The synthesis of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid can be achieved through various methods:
- Cyclization Reactions : Utilizing α-dichlorotoluene sulfonyl-substituted hydrazones and primary amines has been reported as an effective synthetic route for producing triazole compounds .
- Microwave-Assisted Synthesis : This method has shown promise in synthesizing N-substituted triazoles efficiently with high yields .
Case Studies and Research Findings
Several studies have investigated the biological activity of (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
